methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 298187-65-2
VCID: VC3912394
InChI: InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3
SMILES: COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

CAS No.: 298187-65-2

Cat. No.: VC3912394

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate - 298187-65-2

Specification

CAS No. 298187-65-2
Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3
Standard InChI Key XAGXOZKGWPRDFO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Canonical SMILES COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Systematic nomenclature delineates its substituents:

  • Position 2: Methyl ester group (COOCH3\text{COOCH}_3).

  • Position 3: Phenyl group (C6H5\text{C}_6\text{H}_5).

  • Position 5: Nitro group (NO2\text{NO}_2).

The compound’s IUPAC name is methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate, reflecting these substituents. Its planar structure facilitates π-π stacking interactions, while the nitro group enhances electrophilic reactivity, making it amenable to further functionalization .

Synthesis and Reaction Pathways

Optimization and Yield

  • Temperature Control: Maintaining 0°C during esterification minimizes side reactions like demethylation .

  • Catalysts: Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) enhance reaction efficiency.

  • Purity: Post-synthesis purification via column chromatography or recrystallization achieves ≥98% purity .

Physicochemical Properties

Experimental and predicted data for methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate are summarized below:

PropertyValueMethod/Source
Molecular Weight296.28 g/molCalculated
Melting PointNot reported (decomposes)Patent
Boiling Point553.4±50.0 °C (Predicted)QSPR Modeling
Density1.473±0.06 g/cm³ (Predicted)QSPR Modeling
pKa3.35±0.30 (Predicted)QSPR Modeling
SolubilityLow in water; soluble in DMSOExperimental Analogy

The nitro group’s electron-withdrawing effect lowers the pKa, enhancing acidity compared to non-nitrated indoles .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is pivotal in synthesizing:

  • Anticancer Agents: Nitroindoles exhibit cytotoxicity via DNA intercalation .

  • Antimicrobials: Structural analogs inhibit bacterial efflux pumps .

Proteomics and Lipidomics

  • Photoaffinity Labeling: The nitro group enables UV-induced crosslinking for studying protein-lipid interactions .

  • Target Identification: Used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map ligand-binding sites .

Future Directions

Research opportunities include:

  • Derivatization: Exploring sulfonamide or amide analogs for enhanced bioavailability.

  • Mechanistic Studies: Elucidating its role in cholesterol-protein interactions via advanced MS techniques .

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